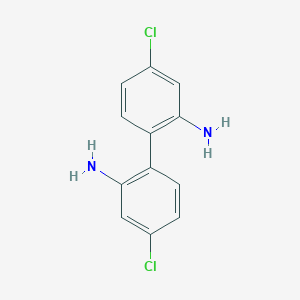
2-(2-Amino-4-chlorophenyl)-5-chloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-4-chlorophenyl)-5-chloroaniline, also known as ACC, is an organic compound with the chemical formula C12H9Cl2N2. It is a derivative of aniline and is commonly used in scientific research due to its unique properties. ACC is a potent inhibitor of the enzyme tyrosinase, which is responsible for the production of melanin in the body. This makes it a popular compound in the field of dermatology, where it is used to treat hyperpigmentation disorders such as melasma and age spots.
作用機序
2-(2-Amino-4-chlorophenyl)-5-chloroaniline works by inhibiting the activity of the enzyme tyrosinase, which is involved in the production of melanin. By reducing the amount of melanin produced by the body, 2-(2-Amino-4-chlorophenyl)-5-chloroaniline can help to lighten hyperpigmented areas of the skin. In cancer cells, 2-(2-Amino-4-chlorophenyl)-5-chloroaniline has been shown to induce apoptosis (cell death) and inhibit the growth of tumors.
生化学的および生理学的効果
2-(2-Amino-4-chlorophenyl)-5-chloroaniline has been shown to have a number of biochemical and physiological effects on the body. In addition to its effects on melanin production and cancer cell growth, it has also been shown to have anti-inflammatory and antioxidant properties. Studies have also suggested that 2-(2-Amino-4-chlorophenyl)-5-chloroaniline may have neuroprotective effects and could potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the main advantages of using 2-(2-Amino-4-chlorophenyl)-5-chloroaniline in lab experiments is its potency as a tyrosinase inhibitor. This makes it a valuable tool for studying the role of melanin in various biological processes. However, one limitation of using 2-(2-Amino-4-chlorophenyl)-5-chloroaniline is its potential toxicity. Studies have shown that high doses of 2-(2-Amino-4-chlorophenyl)-5-chloroaniline can be toxic to cells, which could limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on 2-(2-Amino-4-chlorophenyl)-5-chloroaniline. One area of interest is the development of new cancer therapies based on 2-(2-Amino-4-chlorophenyl)-5-chloroaniline and other tyrosinase inhibitors. Another potential direction is the use of 2-(2-Amino-4-chlorophenyl)-5-chloroaniline in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(2-Amino-4-chlorophenyl)-5-chloroaniline on the body.
合成法
The synthesis of 2-(2-Amino-4-chlorophenyl)-5-chloroaniline involves the reaction of 2-chloro-4-nitroaniline with 2-amino-4-chlorophenol in the presence of a reducing agent such as iron powder or tin chloride. The resulting product is then treated with hydrochloric acid to yield the final compound.
科学的研究の応用
2-(2-Amino-4-chlorophenyl)-5-chloroaniline has been extensively studied for its potential applications in various fields of scientific research. In addition to its use in dermatology, it has also been investigated for its anti-cancer properties. Studies have shown that 2-(2-Amino-4-chlorophenyl)-5-chloroaniline can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
特性
CAS番号 |
169797-34-6 |
|---|---|
製品名 |
2-(2-Amino-4-chlorophenyl)-5-chloroaniline |
分子式 |
C12H10Cl2N2 |
分子量 |
253.12 g/mol |
IUPAC名 |
2-(2-amino-4-chlorophenyl)-5-chloroaniline |
InChI |
InChI=1S/C12H10Cl2N2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H,15-16H2 |
InChIキー |
PNZNCHRKILJGSK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)N)C2=C(C=C(C=C2)Cl)N |
正規SMILES |
C1=CC(=C(C=C1Cl)N)C2=C(C=C(C=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



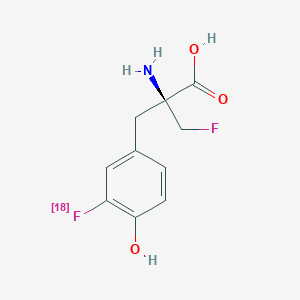
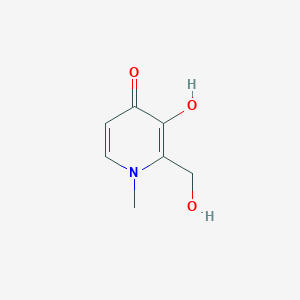
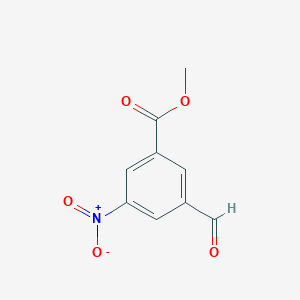
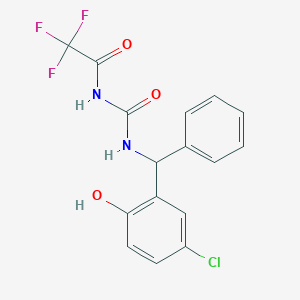

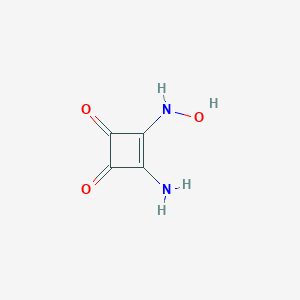
![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)
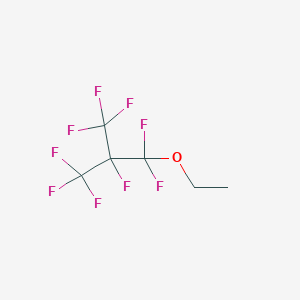
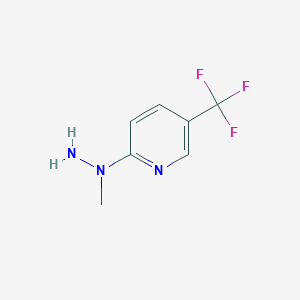
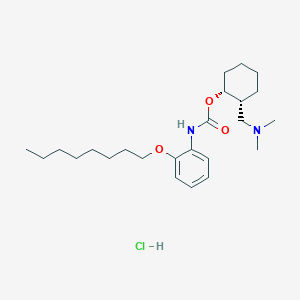
![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)
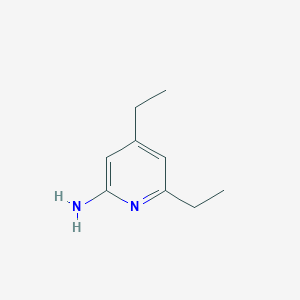
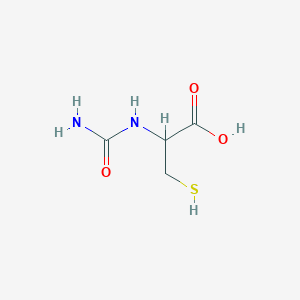
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)